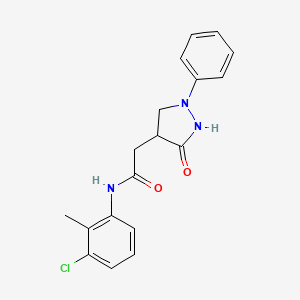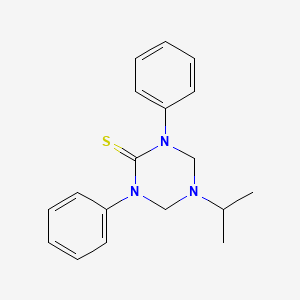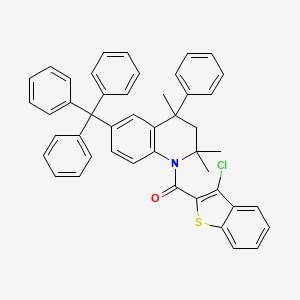![molecular formula C18H15N3O3S2 B11030468 1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone CAS No. 307343-87-9](/img/structure/B11030468.png)
1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone is a complex organic compound that features a combination of a dimethoxyphenyl group and a triazolobenzothiazole moiety
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone typically involves multi-step reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods may involve scaling up these reactions using continuous flow techniques or batch reactors, optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other triazolobenzothiazole derivatives and dimethoxyphenyl-containing molecules. What sets 1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone apart is its unique combination of these two moieties, which may confer distinct chemical and biological properties .
Some similar compounds include:
- Triazolobenzothiazole derivatives
- Dimethoxyphenyl derivatives
These compounds share structural similarities but may differ in their specific applications and properties.
Properties
CAS No. |
307343-87-9 |
|---|---|
Molecular Formula |
C18H15N3O3S2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
InChI |
InChI=1S/C18H15N3O3S2/c1-23-14-8-7-11(9-15(14)24-2)13(22)10-25-17-19-20-18-21(17)12-5-3-4-6-16(12)26-18/h3-9H,10H2,1-2H3 |
InChI Key |
DBKTVTICEVIVAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11030386.png)

![5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030405.png)
![1-[(E)-2-(4-Bromophenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11030415.png)
![Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11030420.png)

![3-(4-chlorophenyl)-7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11030436.png)
![ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030441.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11030442.png)

![(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030459.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B11030467.png)
![ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11030476.png)
![Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030482.png)
